3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)benzonitrile
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Overview
Description
“3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a piperazine ring and a benzonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a pyrazole ring, a piperazine ring, and a benzonitrile group .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Novel bis(pyrazole-benzofuran) hybrids, including derivatives linked via a piperazine moiety, have shown potent antibacterial efficacies. For instance, certain compounds demonstrated effective biofilm inhibition and MurB enzyme inhibitory activities, surpassing the reference Ciprofloxacin in some cases. This suggests potential applications in treating bacterial infections, particularly those resistant to common antibiotics (Mekky & Sanad, 2020).
Anticancer Properties
- Certain 1,2,4 and 1,3,4-oxadiazole derivatives synthesized with benzonitrile have shown promising anticancer activity. These compounds, evaluated in vitro, demonstrated significant cytotoxic effects against mammary carcinoma and colon cancer cells, indicating potential in cancer treatment research (Caneschi et al., 2019).
Antiviral and Antifungal Applications
- Derivatives with a pyrazolo[1,5-a]pyridine substructure have been identified as partial agonists at dopamine D2 receptors. These compounds exhibit bias towards G protein activation over β-arrestin recruitment, suggesting potential therapeutic applications in neuropsychiatric disorders (Möller et al., 2017).
- A study on the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives demonstrated promising antimicrobial activities, highlighting potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Neuropharmacological Potential
- The compound 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine has been identified as a functionally selective inverse agonist at GABA(A) alpha5 receptors, showing potential for cognitive enhancement without the adverse effects typically associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Pyrazole compounds have been the focus of much research due to their wide range of biological activities and their potential use in the development of new drugs .
Properties
IUPAC Name |
3-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-22-18(12-17(21-22)15-5-6-15)23-7-9-24(10-8-23)19(25)16-4-2-3-14(11-16)13-20/h2-4,11-12,15H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYFFQGSCZSJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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